molecular formula C16H20N4O2 B5291524 3-(acetylamino)-N-methyl-N-[3-(1H-pyrazol-1-yl)propyl]benzamide

3-(acetylamino)-N-methyl-N-[3-(1H-pyrazol-1-yl)propyl]benzamide

Cat. No. B5291524
M. Wt: 300.36 g/mol
InChI Key: OXFRIJVJBWCFIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(acetylamino)-N-methyl-N-[3-(1H-pyrazol-1-yl)propyl]benzamide is a synthetic compound that has gained significant attention in the field of scientific research. It is commonly referred to as AMPB and is a derivative of benzamide. This compound has been studied for its potential therapeutic effects and has been found to have various biochemical and physiological effects.

Mechanism of Action

The mechanism of action of AMPB is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and proteins in the body. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation, and to inhibit the growth of cancer cells by inducing apoptosis.
Biochemical and Physiological Effects:
AMPB has been found to have various biochemical and physiological effects. It has been found to reduce inflammation by inhibiting the production of inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-alpha) and interleukin-6 (IL-6). It has also been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting the activity of certain proteins involved in cell proliferation.

Advantages and Limitations for Lab Experiments

The advantages of using AMPB in lab experiments include its potential therapeutic effects and its ability to inhibit the activity of certain enzymes and proteins. However, the limitations of using AMPB in lab experiments include the need for further research to fully understand its mechanism of action and potential side effects.

Future Directions

There are several future directions for the study of AMPB. One potential direction is the development of new therapeutic applications for AMPB, such as the treatment of other inflammatory diseases or the development of new cancer therapies. Another potential direction is the further study of the mechanism of action of AMPB, which could lead to the development of new drugs that target similar pathways in the body. Additionally, further research is needed to fully understand the potential side effects of AMPB and its safety profile.

Synthesis Methods

The synthesis of 3-(acetylamino)-N-methyl-N-[3-(1H-pyrazol-1-yl)propyl]benzamide involves the reaction of N-methyl-3-(1H-pyrazol-1-yl)propan-1-amine with acetic anhydride to form N-acetyl-N-methyl-3-(1H-pyrazol-1-yl)propan-1-amine. This intermediate is then reacted with 4-aminobenzoyl chloride to produce 3-(acetylamino)-N-methyl-N-[3-(1H-pyrazol-1-yl)propyl]benzamide.

Scientific Research Applications

The potential therapeutic effects of AMPB have been studied in various scientific research applications. It has been found to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as arthritis. AMPB has also been studied for its potential use in the treatment of cancer, as it has been found to inhibit the growth of cancer cells.

properties

IUPAC Name

3-acetamido-N-methyl-N-(3-pyrazol-1-ylpropyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O2/c1-13(21)18-15-7-3-6-14(12-15)16(22)19(2)9-5-11-20-10-4-8-17-20/h3-4,6-8,10,12H,5,9,11H2,1-2H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXFRIJVJBWCFIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=CC(=C1)C(=O)N(C)CCCN2C=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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